

Application Note: Spectrophotometric Determination of Folic Acid in Fortified Foods

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Compound of Interest

Compound Name: *Folic Acid*

Cat. No.: *B050499*

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Introduction: The Critical Role of Folic Acid Fortification and Analysis

Folic acid, the synthetic form of vitamin B9, is a cornerstone of public health initiatives worldwide due to its crucial role in preventing neural tube defects (NTDs) in newborns.[1][2] Food fortification, particularly of staple cereal grains like wheat flour and rice, has been implemented in numerous countries as a cost-effective strategy to increase **folic acid** intake across the population.[3] Ensuring the efficacy of these programs hinges on the accurate and reliable quantification of **folic acid** in fortified food products. This guarantees that products meet regulatory standards and deliver the intended health benefits.

While high-performance liquid chromatography (HPLC) is a common and robust method for folate analysis, UV-Visible spectrophotometry presents a simpler, more accessible, and cost-effective alternative, particularly for quality control laboratories.[4][5] This application note provides a detailed protocol for the spectrophotometric determination of **folic acid** in fortified foods, leveraging a specific colorimetric reaction to overcome the matrix interferences often encountered with direct UV measurements.

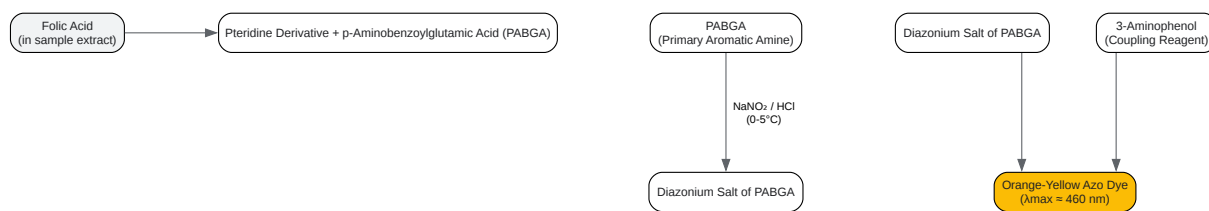
The methodology described herein is based on the reductive cleavage of **folic acid**, followed by a diazotization and coupling reaction to produce a stable, colored azo dye.[6][7] This approach offers enhanced specificity and sensitivity, making it a reliable tool for researchers, food scientists, and quality assurance professionals.

Principle of the Method: A Chemical Transformation for Specific Detection

Direct spectrophotometric measurement of **folic acid** in its native state can be challenging in complex food matrices due to overlapping absorption spectra from other components like proteins, other vitamins, and degradation products.[8][9] To circumvent this, the described method transforms **folic acid** into a unique, intensely colored compound, shifting the measurement to the visible region of the spectrum where interference is minimized.

The analysis proceeds through three key chemical stages:

- **Reductive Cleavage:** The **folic acid** molecule is first cleaved under reducing conditions (e.g., using zinc dust in an acidic medium). This reaction breaks the C9-N10 bond, yielding two primary fragments: a pteridine derivative and p-aminobenzoylglutamic acid (PABGA).[6][7] It is the primary aromatic amine group on the PABGA moiety that is the target for the subsequent color-forming reaction.
- **Diazotization:** The primary aromatic amine of PABGA is reacted with nitrous acid (formed in situ from sodium nitrite and an acid like HCl) in a cold environment. This converts the amine group into a highly reactive diazonium salt.
- **Azo-Coupling Reaction:** The diazonium salt is then immediately coupled with a suitable aromatic compound (a coupling agent) to form a stable, colored azo compound. A commonly used coupling agent is 3-aminophenol, which produces an orange-yellow colored product with a maximum absorbance (λ_{max}) at approximately 460 nm.[6][7] The intensity of the color produced is directly proportional to the initial concentration of **folic acid** in the sample, obeying the Beer-Lambert law within a defined concentration range.



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Caption: Chemical reaction pathway for the colorimetric determination of **folic acid**.

Experimental Protocol

This protocol is designed for the analysis of **folic acid** in fortified wheat flour. Modifications may be necessary for other food matrices.

I. Reagents and Materials

- **Folic Acid** Reference Standard (USP grade)
- Zinc Dust (Analytical Grade)
- Hydrochloric Acid (HCl), concentrated and 5 M
- Sodium Nitrite (NaNO₂), 1% (w/v), freshly prepared
- Sulfamic Acid, 2% (w/v)
- 3-Aminophenol, 1% (w/v) in ethanol
- Sodium Hydroxide (NaOH), 0.1 M
- Phosphate Buffer (0.1 M, pH 7.0)
- α-amylase (thermostable)

- Protease
- Folate Deconjugase (e.g., from chicken pancreas or hog kidney)
- L-Ascorbic Acid
- Volumetric flasks, pipettes, and other standard laboratory glassware
- UV-Visible Spectrophotometer
- Water bath or incubator (37°C)
- Centrifuge

II. Preparation of Standard Solutions

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **folic acid** reference standard and transfer to a 100 mL volumetric flask. Dissolve in approximately 50 mL of 0.1 M NaOH with gentle swirling, then dilute to the mark with 0.1 M NaOH. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.
- Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with deionized water. These should be prepared fresh daily.

III. Sample Preparation: Tri-Enzyme Extraction

The goal of this multi-step enzymatic digestion is to liberate **folic acid** from the complex food matrix, particularly from starch and protein complexes, and to deconjugate any naturally occurring folates to their monoglutamate form (though in fortified products, **folic acid** is already in this form).^{[10][11][12]}

- Homogenization: Weigh 2-5 g of the fortified flour sample into a 100 mL screw-capped conical flask. Add 50 mL of 0.1 M phosphate buffer (pH 7.0) containing 0.2% L-ascorbic acid (as an antioxidant). Mix thoroughly to create a uniform suspension.
- α-Amylase Digestion (Starch breakdown): Add a solution of thermostable α-amylase (activity as per manufacturer's instructions). Incubate in a shaking water bath at 37°C for 2-3 hours.

- **Protease Digestion (Protein breakdown):** Cool the solution to room temperature. Adjust pH if necessary according to the protease manufacturer's specifications. Add the protease solution and incubate at 37°C for another 3-4 hours.
- **Deconjugase Treatment (Optional but recommended):** While fortified foods primarily contain **follic acid** (monoglutamate), a deconjugase step ensures any polyglutamated folates are converted, which can be important for total folate measurement. Add folate deconjugase and incubate for 2 hours at 37°C.
- **Enzyme Inactivation & Extraction:** Stop the enzymatic reactions by heating the flask in a boiling water bath for 10 minutes.
- **Clarification:** Cool the extract to room temperature and transfer it quantitatively to a 100 mL volumetric flask. Make up the volume with phosphate buffer. Centrifuge an aliquot of the suspension at 4000 rpm for 15 minutes.
- **Filtration:** Filter the supernatant through Whatman No. 42 filter paper. This clear filtrate is now ready for the colorimetric analysis.

IV. Analytical Procedure (Color Development)

- **Sample Aliquot:** Pipette an appropriate volume (e.g., 1-5 mL, depending on expected concentration) of the clear sample filtrate into a 25 mL volumetric flask.
- **Reductive Cleavage:** Add 1 mL of 5 M HCl and approximately 50 mg of zinc dust. Swirl the flask and allow the reaction to proceed for 15 minutes at room temperature.
- **Filtration:** Filter the solution through a small cotton plug or filter paper into another 25 mL volumetric flask to remove the excess zinc dust.
- **Diazotization:** Chill the flask in an ice bath for 5 minutes. Add 1 mL of freshly prepared 1% NaNO₂ solution, mix well, and let it stand in the ice bath for 5 minutes.
- **Removal of Excess Nitrite:** Add 1 mL of 2% sulfamic acid, shake vigorously until the effervescence ceases. This step is critical to prevent side reactions with the coupling reagent.

- Coupling: Add 2 mL of 1% 3-aminophenol solution. A yellow-orange color will develop.
- Final Volume: Make up the volume to 25 mL with deionized water and let the solution stand for 10 minutes for full color development.
- Spectrophotometric Measurement: Measure the absorbance of the solution at 460 nm against a reagent blank. The blank is prepared by following the same procedure but using deionized water instead of the sample extract.

V. Calibration Curve

- Process aliquots of the working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) through the same analytical procedure (Steps IV.2 to IV.8) as the sample.
- Plot a graph of absorbance versus concentration (µg/mL).
- Determine the concentration of **folic acid** in the sample extract from the calibration curve using its measured absorbance.

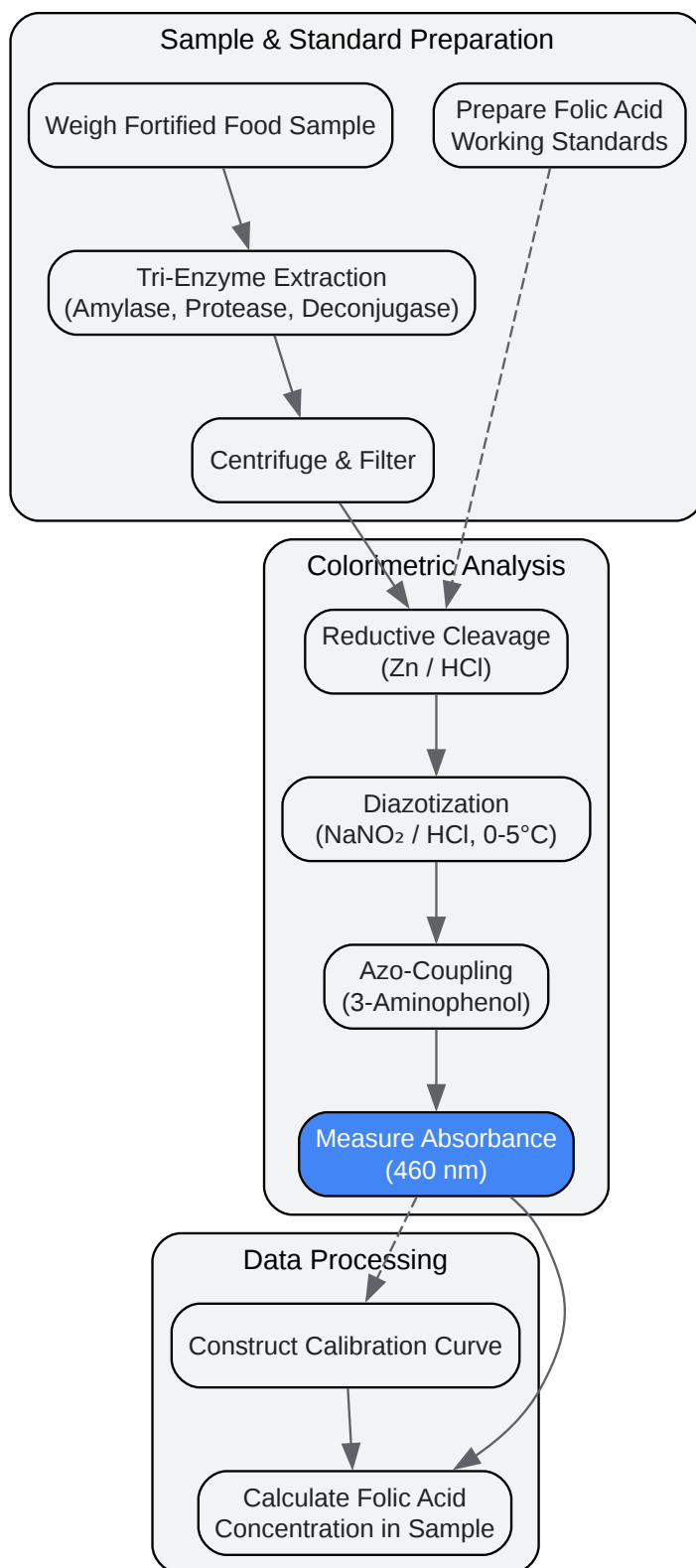
VI. Calculation

Calculate the **folic acid** content in the original food sample using the following formula:

$$\text{Folic Acid } (\mu\text{g/g}) = (C \times V \times D) / W$$

Where:

- C = Concentration of **folic acid** from the calibration curve (µg/mL)
- V = Final volume of the colored solution (25 mL)
- D = Dilution factor from the sample preparation step (e.g., if 2g of flour was extracted into a final volume of 100 mL, and 5 mL of this extract was used, the dilution factor calculation would need to account for this).
- W = Weight of the food sample taken for analysis (g)



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